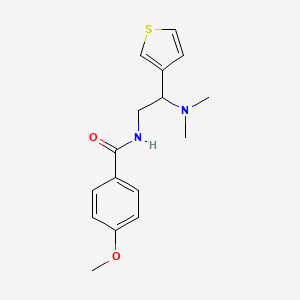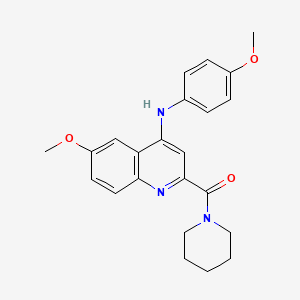
6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, methoxy groups, and a piperidine moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
作用机制
Target of action
Quinoline derivatives, such as “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone”, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its precise structure and could be determined through experimental studies.
Mode of action
The interaction of quinoline derivatives with their targets often results in changes to cellular processes. For example, some quinoline derivatives have been found to inhibit enzymes or block receptors, thereby altering cell signaling pathways .
Biochemical pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, some quinoline derivatives have been found to have antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium species .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone” would depend on its specific chemical structure. Generally, quinoline derivatives are well absorbed and distributed in the body, and they are metabolized by liver enzymes .
Result of action
The molecular and cellular effects of “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone” would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, the result might be a decrease in disease symptoms .
Action environment
The action, efficacy, and stability of “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s binding to its targets, its stability, and its metabolism in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.
Attachment of the Piperidine Moiety: This step involves the reaction of the quinoline intermediate with piperidine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of N-substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is studied for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a similar core but lacking the methoxy and piperidine groups.
Chloroquine: A well-known antimalarial drug with a quinoline core and different substituents.
Piperidine: A simpler structure that is part of the larger compound.
Uniqueness
6-methoxy-N-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
[6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-17-8-6-16(7-9-17)24-21-15-22(23(27)26-12-4-3-5-13-26)25-20-11-10-18(29-2)14-19(20)21/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLHZAUEDDJADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
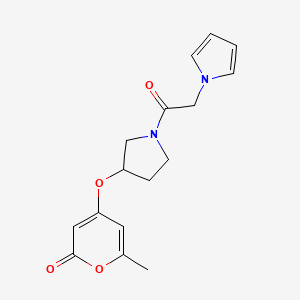
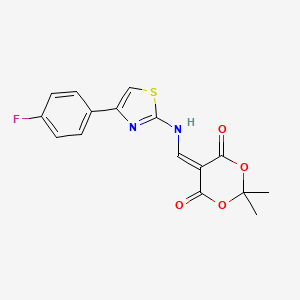
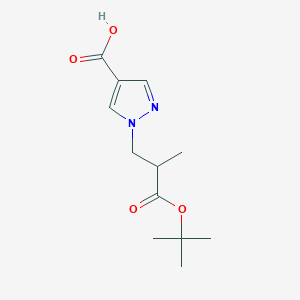
![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/new.no-structure.jpg)
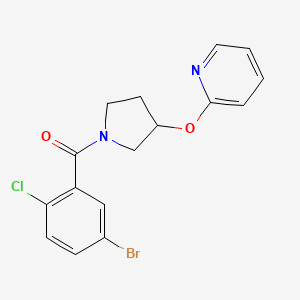
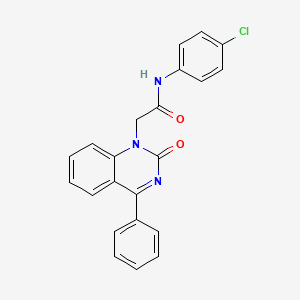
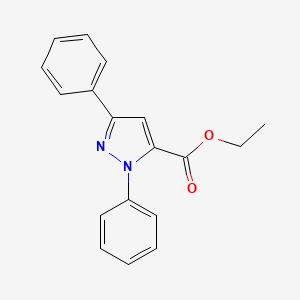
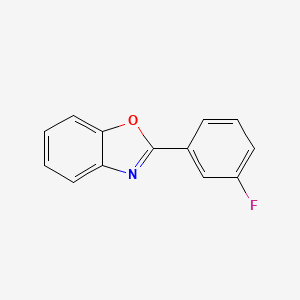
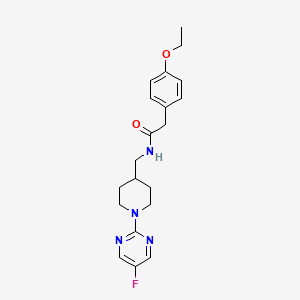
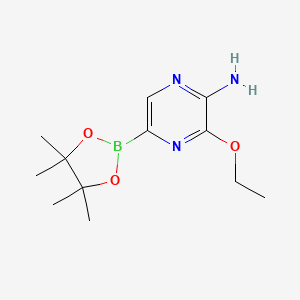

![3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2698028.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea](/img/structure/B2698030.png)
